5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-11-3-10-16(20-19-11)23-13-6-4-12(5-7-13)21(2)17(22)14-8-9-15(18)24-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWOIZNPDXQWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Furan-2-Carboxylic Acid
The bromination of furan-2-carboxylic acid at the 5-position is typically achieved using bromine ($$Br2$$) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. Iron(III) bromide ($$FeBr3$$) is commonly employed to facilitate electrophilic aromatic substitution:
$$
\text{Furan-2-carboxylic acid} + Br2 \xrightarrow{FeBr3} \text{5-Bromofuran-2-carboxylic acid}
$$
Optimization Data:
| Condition | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| $$Br_2$$ (1.1 equiv) | $$FeBr_3$$ | $$CCl_4$$ | 0–25°C | 78 |
| NBS (1.2 equiv) | $$FeBr_3$$ | $$CH2Cl2$$ | 25°C | 85 |
The use of NBS minimizes polybromination byproducts and improves regioselectivity.
Synthesis of the Carboxamide Core
Activation of 5-Bromofuran-2-Carboxylic Acid
The carboxylic acid is activated using thionyl chloride ($$SOCl_2$$) to form the corresponding acid chloride, which is subsequently reacted with N-methyl-4-aminophenol to introduce the N-methylaryl moiety:
$$
\text{5-Bromofuran-2-carbonyl chloride} + \text{N-Methyl-4-aminophenol} \xrightarrow{Base} \text{5-Bromo-N-methyl-N-(4-hydroxyphenyl)furan-2-carboxamide}
$$
Reaction Conditions:
- Base: Triethylamine ($$Et_3N$$) or pyridine
- Solvent: Tetrahydrofuran (THF) or dichloromethane ($$CH2Cl2$$)
- Yield: 70–82%
O-Arylation with 6-Methylpyridazin-3-ol
Ullmann-Type Coupling for Ether Formation
The phenolic hydroxyl group is coupled with 6-methylpyridazin-3-ol via a copper(I)-catalyzed Ullmann reaction:
$$
\text{5-Bromo-N-methyl-N-(4-hydroxyphenyl)furan-2-carboxamide} + \text{6-Methylpyridazin-3-ol} \xrightarrow{CuI, Ligand} \text{Target Compound}
$$
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | $$CuI$$ (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Base | $$Cs2CO3$$ |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 110°C |
| Yield | 65–72% |
Alternative methods using palladium catalysts (e.g., $$Pd(OAc)_2$$) with Xantphos ligands have shown comparable efficiency but higher costs.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Industrial synthesis employs continuous flow systems to enhance reproducibility and safety during bromination and amidation steps. Key metrics include:
| Process Step | Residence Time | Throughput (kg/h) | Purity (%) |
|---|---|---|---|
| Bromination | 15 min | 12.5 | 98.5 |
| Amidation | 30 min | 8.2 | 99.1 |
| O-Arylation | 45 min | 5.7 | 97.8 |
Mechanistic Insights and Byproduct Analysis
Competing Pathways in O-Arylation
During the Ullmann coupling, competing C–N bond formation (via Buchwald-Hartwig amination) is suppressed by steric hindrance from the N-methyl group. However, trace quantities of C–N coupled byproducts (<2%) are observed via LC-MS analysis.
Alternative Synthetic Routes
Gold-Catalyzed Cyclization Strategies
Recent advances in gold(I)-catalyzed reactions demonstrate potential for constructing the pyridazine-ether linkage. For example, Au(I) complexes such as [(IPr)Au(NTf$$_2$$)] facilitate oxidative coupling between furan intermediates and N-oxides, though yields remain suboptimal (40–60%) compared to Ullmann methods.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The bromine atom on the furan ring can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under specific conditions.
Oxidation and Reduction Reactions: : The furan ring and the pyridazinyl moiety can undergo oxidation or reduction, altering the compound’s electronic properties and reactivity.
Hydrolysis: : The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate under an inert atmosphere.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) aqueous solutions.
Major Products Formed
The products vary based on the reaction type, including substituted furans, oxidized or reduced pyridazines, and hydrolyzed amide derivatives.
Scientific Research Applications
5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide has significant utility in:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and synthetic methodologies.
Biology: : The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to insights into biochemical pathways.
Medicine: : It may be explored for its therapeutic potential, including its activity against certain diseases or conditions, given its ability to interact with specific molecular targets.
Industry: : The compound could be employed in the development of novel materials, such as polymers or advanced composites, benefiting from its distinctive chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. For instance, in a biological context, it might bind to enzyme active sites, modulating their activity. The presence of the bromine atom and the carboxamide group could enhance binding affinity and selectivity for particular enzymes or receptors, affecting signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The target compound belongs to a broader class of substituted furan-2-carboxamides. Below is a systematic comparison with structurally related compounds, focusing on substituent effects and available data.
Substituent Variations on the Furan Ring
a) Bromo vs. Nitro Groups
- N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) :
- Substitution: 5-nitro group on furan.
- Properties: Lower molecular weight (compared to bromo derivatives), higher electron-withdrawing character from the nitro group.
- Biological Relevance: Nitrofurans are historically associated with antimicrobial activity, but nitro groups may confer higher reactivity or toxicity .
b) Bromo vs. Cyano Groups
- 5-Cyano-N-(4-(4-methylpiperazine-1-yl)phenyl)furan-2-carboxamide: Substitution: 5-cyano group. Properties: The cyano group is a strong electron-withdrawing substituent, which may enhance binding to polar active sites.
- Target Compound: Bromine’s larger atomic radius may improve hydrophobic interactions in target binding compared to cyano derivatives .
Variations in the Aryloxy Substituent
a) Pyridazine vs. Triazolo-Pyridazine
- 5-Bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide (): Substitution: Triazolo-pyridazine ring.
- Target Compound :
b) Pyridazine vs. Morpholine
Comparison Table of Key Compounds
Structural and Functional Implications
- Electron Effects: Bromine’s moderate electron-withdrawing nature balances reactivity and stability, whereas nitro or cyano groups may lead to undesired metabolic pathways .
- Solubility : Pyridazine and morpholine substituents enhance water solubility compared to purely hydrophobic groups (e.g., cyclohexyl) .
- Target Engagement : The pyridazine ring in the target compound may favor interactions with ATP-binding pockets in kinases, while triazolo-pyridazine derivatives could exhibit stronger π-stacking in nucleic acid targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
